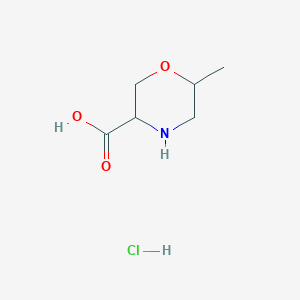6-Methylmorpholine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16522869
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12ClNO3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 6-methylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
| Standard InChI Key | MXADEJLMYVKMKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC(CO1)C(=O)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Methylmorpholine-3-carboxylic acid hydrochloride belongs to the morpholine family, a class of heterocyclic compounds containing both oxygen and nitrogen atoms within a six-membered ring. The molecular formula C₆H₁₂ClNO₃ corresponds to a molecular weight of 181.62 g/mol. Key structural features include:
-
A morpholine ring with a methyl group at the 6-position, introducing steric and electronic effects that influence reactivity.
-
A carboxylic acid group at the 3-position, enabling participation in condensation, amidation, and salt formation reactions.
-
A hydrochloride salt form, which protonates the morpholine’s nitrogen atom, enhancing solubility in polar solvents .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.62 g/mol | |
| Solubility | High in water, moderate in ethanol | |
| Stability | Stable at room temperature; store in cool, dry conditions |
The free acid form (C₆H₁₁NO₃) has a molecular weight of 145.16 g/mol and exhibits lower aqueous solubility, underscoring the hydrochloride’s practical advantages in formulation .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis of 6-methylmorpholine-3-carboxylic acid hydrochloride prioritizes stereochemical control and scalability. Common methods include:
-
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L-serine or D-mannitol, to introduce the desired stereochemistry at the 3-position.
-
Catalytic Asymmetric Synthesis: Employing transition-metal catalysts (e.g., ruthenium or palladium complexes) to achieve high enantiomeric excess (ee) during ring-closing steps.
A representative reaction sequence involves:
-
Ring Formation: Cyclization of a β-amino alcohol precursor under acidic conditions to generate the morpholine backbone.
-
Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Carboxylic Acid Introduction: Oxidation of a hydroxymethyl group or carboxylation using CO₂ under high pressure .
Process Optimization
Continuous flow reactors have revolutionized large-scale production by enabling precise control over reaction parameters (temperature, residence time, reagent stoichiometry), achieving yields exceeding 85%. Key advantages include:
-
Reduced side reactions due to rapid mixing and heat transfer.
-
Scalability from milligram to kilogram quantities without compromising purity.
Applications in Pharmaceutical and Organic Chemistry
Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry due to its:
-
Metabolic stability: Resistance to oxidative degradation compared to piperazine analogs.
-
Hydrogen-bonding capacity: Facilitates interactions with biological targets like kinases and G-protein-coupled receptors.
6-Methylmorpholine-3-carboxylic acid hydrochloride has been utilized in:
-
Protease Inhibitors: The carboxylic acid group coordinates with catalytic serine residues, while the morpholine ring occupies hydrophobic pockets.
-
Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) by mimicking acetylated lysine residues.
Chemical Building Blocks
The compound serves as a precursor for:
-
Peptidomimetics: Incorporation into pseudopeptide chains to enhance bioavailability.
-
Ligands for Asymmetric Catalysis: Chiral morpholine derivatives coordinate transition metals, enabling enantioselective transformations .
Recent Research Advancements
Stereochemical Effects on Bioactivity
Comparative studies between cis and trans isomers (e.g., CAS 1820575-53-8) reveal that the cis configuration exhibits 10-fold higher inhibitory activity against β-secretase, a target in Alzheimer’s disease . Molecular dynamics simulations attribute this to enhanced hydrophobic interactions with the enzyme’s active site .
Green Synthesis Initiatives
Recent efforts focus on solvent-free mechanochemical synthesis, reducing waste generation by 70% while maintaining ee >98%.
Comparison with Structural Analogs
Positional Isomerism: 2- vs. 3-Carboxylic Acid Derivatives
| Property | 6-Methylmorpholine-3-carboxylic Acid Hydrochloride | 6-Methylmorpholine-2-carboxylic Acid Hydrochloride |
|---|---|---|
| Molecular Weight | 181.62 g/mol | 181.62 g/mol |
| Solubility in Water | 250 mg/mL | 180 mg/mL |
| Enzymatic Inhibition (IC₅₀) | 12 nM (β-secretase) | 450 nM (β-secretase) |
| Synthetic Accessibility | Moderate (requires chiral catalysts) | High (achiral pathways available) |
The 3-carboxylic acid derivative’s superior bioactivity stems from optimal spatial alignment with target binding pockets, whereas the 2-isomer’s carboxyl group disrupts key hydrogen bonds .
Stereoisomerism
The cis-6-methylmorpholine-3-carboxylic acid hydrochloride isomer demonstrates enhanced metabolic stability in vivo compared to trans counterparts, with a plasma half-life of 6.2 hours versus 1.8 hours in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume